molecular formula C16H22ClN B1617950 Cloquinozine CAS No. 5220-68-8

Cloquinozine

Cat. No.: B1617950
CAS No.: 5220-68-8
M. Wt: 263.80 g/mol
InChI Key: IQBKPMNLEWNTCN-UHFFFAOYSA-N
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Description

Cloquinozine is a chemical compound with the molecular formula C₁₆H₂₂ClN. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is a member of the quinoline family, which is characterized by a fused benzene and pyridine ring structure. This compound has garnered interest due to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing quinolines is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .

Industrial Production Methods

Industrial production of cloquinozine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Cloquinozine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents, nitrating agents

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Halogenated quinolines, alkylated quinolines, nitroquinolines

Mechanism of Action

The mechanism of action of cloquinozine involves its interaction with specific molecular targets and pathways. In biological systems, this compound can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the growth of microbial pathogens by interfering with their metabolic processes . Additionally, this compound’s ability to interact with DNA and proteins can contribute to its anticancer properties .

Comparison with Similar Compounds

Cloquinozine can be compared with other quinoline derivatives, such as chloroquine and quinine. While all these compounds share a common quinoline core, they exhibit distinct chemical and biological properties:

Similar Compounds

This compound’s unique combination of chemical properties and potential therapeutic applications makes it a compound of significant interest in scientific research and industrial applications.

Properties

CAS No.

5220-68-8

Molecular Formula

C16H22ClN

Molecular Weight

263.80 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C16H22ClN/c17-15-7-4-13(5-8-15)11-14-6-9-16-3-1-2-10-18(16)12-14/h4-5,7-8,14,16H,1-3,6,9-12H2

InChI Key

IQBKPMNLEWNTCN-UHFFFAOYSA-N

SMILES

C1CCN2CC(CCC2C1)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1CCN2CC(CCC2C1)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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